molecular formula C₈H₃D₉INO₂ B1141240 3-Iodo-2-propynyl N-Butylcarbamate-d9 CAS No. 1246815-08-6

3-Iodo-2-propynyl N-Butylcarbamate-d9

Cat. No. B1141240
M. Wt: 290.15
InChI Key:
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Description

3-Iodo-2-propynyl N-butylcarbamate, also referred to as iodopropynyl butylcarbamate (IPBC), is widely used as an antifungal and anti-microbial agent . It can be encapsulated in polystyrene/polycaprolactone blend in the form of microspheres .


Molecular Structure Analysis

The crystal structure of the compound has been determined by X-ray diffraction methods . Due to the Lewis acidic character of the iodine substituent, a “zig-zag” chain is formed via intermolecular interactions between iodine and oxygen atoms of the carbamate moiety .


Physical And Chemical Properties Analysis

3-Iodo-2-propynyl N-butylcarbamate-d9 is a solid with a pungent odor . It’s insoluble in water and stable under normal conditions . Under strong acid or strong alkali conditions, it can easily hydrolyze .

Safety And Hazards

The compound is toxic and can cause irritation to the skin, eyes, and respiratory system . It’s also recognized as a contact allergen . Use is restricted in some countries due to its toxicity, especially acute inhalation toxicity . When used properly in leave-on skin products, IPBC is generally safe .

properties

IUPAC Name

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D2,2D2,3D2,6D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVVKGNFXHOCQV-UJGQRPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C(=O)OCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate

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